molecular formula C9H18O B12362237 Nonanal-d2

Nonanal-d2

Cat. No.: B12362237
M. Wt: 144.25 g/mol
InChI Key: GYHFUZHODSMOHU-NMQOAUCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonanal-d2, also known as deuterated nonanal, is a stable isotope-labeled compound. It is a derivative of nonanal, where two hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a tracer in various chemical and biological studies due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonanal-d2 can be synthesized through the deuteration of nonanal. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of nonanal in the presence of deuterium gas. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is crucial, and various purification techniques such as distillation and chromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Nonanal-d2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nonanal-d2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of nonanal-d2 involves its incorporation into chemical and biological systems where it acts as a tracer. The deuterium atoms in this compound provide a distinct signal in spectroscopic analyses, allowing researchers to track its movement and transformation. In biological systems, this compound can be metabolized similarly to nonanal, providing insights into metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific deuterium labeling, which provides a balance between stability and detectability in spectroscopic analyses. It is particularly useful in studies where partial deuteration is required to trace specific pathways without complete alteration of the compound’s properties .

Properties

Molecular Formula

C9H18O

Molecular Weight

144.25 g/mol

IUPAC Name

6,7-dideuteriononanal

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i3D,4D

InChI Key

GYHFUZHODSMOHU-NMQOAUCRSA-N

Isomeric SMILES

[2H]C(CC)C([2H])CCCCC=O

Canonical SMILES

CCCCCCCCC=O

Origin of Product

United States

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